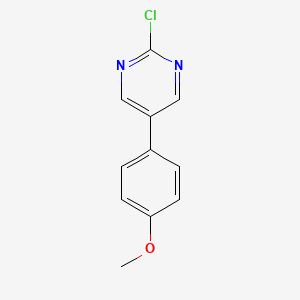

2-Chloro-5-(4-methoxyphenyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASJMEVESBZEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375483 | |

| Record name | 2-chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27794-03-2 | |

| Record name | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27794-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyrimidine core and a 4-methoxyphenyl substituent, makes it a versatile building block for the synthesis of a wide array of potentially therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The methoxy group on the phenyl ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, an analysis of its reactivity and stability, and insights into its applications in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | [2] |

| Molecular Weight | 220.66 g/mol | [2] |

| Appearance | Light brown solid | [3] |

| Melting Point | 129 °C | [3] |

| Boiling Point (Predicted) | 403.1 ± 38.0 °C | [3] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.46 ± 0.22 | [3] |

| XlogP (Predicted) | 2.8 | [4] |

| Solubility | Slightly soluble in water. Soluble in alcohols. | [5] |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons.

-

Pyrimidine Protons: Two singlets in the aromatic region, one for the proton at the C4/C6 position and another for the proton at the C4/C6 position of the pyrimidine ring.

-

Phenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring (an AA'BB' system).

-

Methoxy Protons: A singlet around 3.8 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Based on the structure, the following signals are anticipated:

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom (C2) will be significantly deshielded.

-

Phenyl Carbons: Four signals for the carbon atoms of the para-substituted phenyl ring. The carbon attached to the methoxy group and the carbon attached to the pyrimidine ring will have characteristic chemical shifts.

-

Methoxy Carbon: A signal around 55 ppm for the methoxy carbon.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed.[6] Fragmentation may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:

-

C-Cl Stretch: In the fingerprint region.

-

C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations.

-

C-O Stretch: For the methoxy group.

-

C-H Stretch: Aromatic and methyl C-H stretching vibrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A sharp melting range is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for Solubility Assessment.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR).

-

Dissolution: Dissolve the compound in the deuterated solvent in a small vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.

Caption: Workflow for NMR Sample Preparation.

Reactivity and Stability Profile

The chemical reactivity of this compound is primarily dictated by the 2-chloropyrimidine core.

Reactivity

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, providing a convenient method for introducing diverse functional groups at this position. The 5-(4-methoxyphenyl) substituent can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of substituents at the C4 or C6 positions.

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 27794-03-2 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

Spectroscopic data for 2-Chloro-5-(4-methoxyphenyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Introduction: The Structural Imperative

In modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound stands as a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization a critical step in any research and development pipeline. Its structure, featuring a halogenated pyrimidine core linked to a methoxy-substituted phenyl ring, presents a rich landscape for spectroscopic analysis. This guide provides an in-depth examination of the expected spectroscopic data for this compound, grounded in fundamental principles and practical application. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive and self-validating "fingerprint" of the molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data. While NMR spectroscopy maps the carbon-hydrogen framework and connectivity, mass spectrometry provides definitive molecular weight and fragmentation information, and IR spectroscopy identifies the key functional groups present. Together, they form a robust analytical package that ensures the identity, purity, and structural integrity of the compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can deduce the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identified.[2]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 seconds to ensure accurate integration.

The structure of this compound dictates a specific and predictable ¹H NMR spectrum.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.75 | Singlet (s) | 2H | - | H-4, H-6 |

| ~7.50 | Doublet (d) | 2H | ~8.8 Hz | H-2', H-6' |

| ~7.00 | Doublet (d) | 2H | ~8.8 Hz | H-3', H-5' |

| ~3.85 | Singlet (s) | 3H | - | -OCH₃ |

Expert Analysis:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C5-C1' bond. They appear as a sharp singlet at approximately 8.75 ppm.[4] This significant downfield shift is characteristic of protons on electron-deficient heterocyclic rings. The nitrogen atoms strongly withdraw electron density, deshielding the adjacent protons.

-

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-methoxyphenyl group presents a classic AA'BB' spin system, which at 400 MHz often simplifies to two distinct doublets.

-

The protons ortho to the pyrimidine ring (H-2', H-6') are expected around 7.50 ppm.

-

The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and thus appear further upfield, around 7.00 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.85 ppm.[4] This is a highly characteristic chemical shift for an aryl methoxy group.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a map of the carbon skeleton, with each unique carbon atom typically giving rise to a distinct signal.

-

Sample & Standard: The same sample prepared for ¹H NMR analysis is used.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Acquisition Parameters: A standard proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups. [5]

The molecule has 11 carbon atoms, but due to symmetry in the phenyl ring, only 9 unique signals are expected.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~161.0 | Negative | No Peak | C-2 |

| ~160.5 | Negative | No Peak | C-4' |

| ~157.0 | Positive | Positive | C-4, C-6 |

| ~130.0 | Positive | Positive | C-2', C-6' |

| ~128.5 | Negative | No Peak | C-1' |

| ~127.0 | Negative | No Peak | C-5 |

| ~114.5 | Positive | Positive | C-3', C-5' |

| ~55.5 | Positive | No Peak | -OCH₃ |

Expert Analysis:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and the chlorine substituent.

-

C-2: Attached to both a chlorine and two nitrogens, this carbon is highly deshielded and expected to appear around 161.0 ppm. [6] * C-4/C-6: These equivalent carbons, bonded to nitrogen and hydrogen, are also downfield, appearing around 157.0 ppm. The DEPT-135 (positive) and DEPT-90 (positive) spectra would confirm them as CH carbons.

-

C-5: The carbon linking the two rings is a quaternary carbon and is expected around 127.0 ppm.

-

-

Phenyl Carbons:

-

C-4': The carbon bearing the electron-donating methoxy group is deshielded due to the ether linkage and appears around 160.5 ppm.

-

C-1': The quaternary carbon attached to the pyrimidine ring is found around 128.5 ppm.

-

C-2'/C-6' and C-3'/C-5': These pairs of equivalent carbons appear at ~130.0 ppm and ~114.5 ppm, respectively, consistent with a para-substituted benzene ring. [7]The shielding effect of the methoxy group is evident in the upfield shift of the C-3'/C-5' signal.

-

-

Methoxy Carbon (-OCH₃): The methyl carbon of the ether group is found in the typical aliphatic region, around 55.5 ppm. The DEPT-135 spectrum would show this as a positive peak, confirming it as a CH₃ group.

Chapter 2: Mass Spectrometry (MS) – Weighing the Evidence

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. [8]

Experimental Protocol: Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common and robust method for relatively small, stable organic molecules. It provides high energy, leading to characteristic fragmentation. [9]2. Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface to ensure purity.

The mass spectrum provides a wealth of information, starting with the molecular ion peak.

Table 3: Expected Key Mass Spectrometry Fragments (EI)

| m/z (mass-to-charge) | Relative Intensity | Isotope Pattern | Assignment |

| 220 / 222 | High | ~3:1 | [M]⁺, Molecular Ion |

| 205 / 207 | Moderate | ~3:1 | [M - CH₃]⁺ |

| 185 | Moderate | None | [M - Cl]⁺ |

| 157 | High | None | [M - Cl - CO]⁺ or [C₁₀H₈NO]⁺ |

| 133 | High | None | [C₈H₉O]⁺ (methoxyphenyl-acetylene cation) |

Expert Analysis:

-

Molecular Ion ([M]⁺): The molecular formula is C₁₁H₉ClN₂O. The key feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. [10]Therefore, the molecular ion will appear as a pair of peaks (an "isotope pattern") at m/z 220 (for the molecule containing ³⁵Cl) and m/z 222 (for ³⁷Cl), with a relative intensity ratio of approximately 3:1. [11]This pattern is a definitive indicator of a single chlorine atom in the ion.

-

Key Fragmentation Pathways: Energetic molecular ions formed under EI conditions will break apart in predictable ways. [12] * Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of the strong aryl-O bond is less likely than the cleavage of the O-CH₃ bond. Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group leads to a significant fragment at m/z 205/207, which retains the characteristic chlorine isotope pattern.

-

Loss of a Chlorine Radical ([M - Cl]⁺): Loss of the chlorine radical (•Cl, 35 Da) is a common fragmentation pathway for chloroaromatics and results in a peak at m/z 185. [9] * Further Fragmentation: The fragment at m/z 185 can undergo further rearrangements and fragmentation, potentially losing carbon monoxide (CO, 28 Da) to give a peak at m/z 157. The base peak is often a stable, non-halogenated fragment, such as the methoxyphenyl-containing cation at m/z 133.

-

Caption: Plausible EI mass spectrometry fragmentation pathway.

Chapter 3: Infrared (IR) Spectroscopy – Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of key functional groups. [13]

Experimental Protocol: Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition Parameters: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample spectrum is then acquired (typically 16-32 scans are co-added) and ratioed against the background. The typical spectral range is 4000-400 cm⁻¹.

The IR spectrum will show characteristic absorptions for the aromatic rings, the C-O ether linkage, and the C-Cl bond.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic & Pyrimidine C-H |

| 2980 - 2850 | Medium | C-H Stretch | -OCH₃ group |

| 1610 - 1580 | Strong | C=C & C=N Stretch | Aromatic & Pyrimidine Rings |

| 1515 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch (asymmetric) | Aryl-O-CH₃ |

| 1030 | Medium | C-O Stretch (symmetric) | Aryl-O-CH₃ |

| ~835 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted ring |

| ~750 | Strong | C-Cl Stretch | Aryl-Cl |

Expert Analysis:

-

C-H Stretching Region: A key diagnostic feature is the split between aromatic/vinylic and aliphatic C-H stretches around 3000 cm⁻¹. [14]Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl and pyrimidine rings. Those just below 3000 cm⁻¹ correspond to the methyl group of the ether.

-

Fingerprint Region (below 1500 cm⁻¹): This region is complex but contains highly valuable information.

-

Ring Vibrations: The strong bands between 1610-1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the aromatic and heteroaromatic rings. [15] * C-O Ether Stretch: Aryl ethers show a characteristic strong, asymmetric C-O stretching band around 1250 cm⁻¹. [16]This is a very reliable indicator for this functional group.

-

C-H Bending: The strong absorption around 835 cm⁻¹ is highly diagnostic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

-

C-Cl Stretch: The carbon-chlorine stretching vibration for an aryl chloride typically appears as a strong band in the 800-700 cm⁻¹ region. [17]

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural confirmation for this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the precise connectivity of the pyrimidine and phenyl rings. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one chlorine atom) while its fragmentation pattern supports the proposed structure. Finally, IR spectroscopy provides rapid confirmation of the key functional groups—the aromatic systems, the aryl ether, and the aryl chloride. The congruence of data from these independent methods creates a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the identity and integrity of this important chemical intermediate.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [URL: https://www.google.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 6, 2026, from [URL: https://www.researchgate.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60145a018]

- Lohitha, T. N., Hema, M. K., Karthik, C. S., Sandeep, S., Mallesha, L., Mallu, P., ... & Sridhar, M. A. (2022). N-[2-(5-bromo-2-chloro-pyrimidin-4-yl) thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide: The existence of H-bond and halogen bond interactions assisted supramolecular architecture–A quantum chemical investigation. Journal of Molecular Structure, 1267, 133476. [URL: https://www.sciencedirect.com/science/article/pii/S002228602200843X]

- Srivastava, S. L., & Kumar, A. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 97(1), 83-90. [URL: https://link.springer.com/article/10.1007/BF02841979]

- ChemicalBook. (n.d.). This compound(27794-03-2) 1 h nmr. Retrieved January 6, 2026, from [URL: https://www.chemicalbook.com/SpectrumEN_27794-03-2_1HNMR.htm]

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.04%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [URL: https://pubs.acs.org/doi/abs/10.1021/ci960171a]

- Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896-907. [URL: https://www.mdpi.com/1420-3049/12/4/896]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. [URL: https://www.google.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [URL: https://www.cpp.edu/~lsstarkey/courses/CHM318L/1H_nmr_table.pdf]

- University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [URL: https://www.colorado.edu/lab/organic/sites/default/files/attached-files/13-c_nmr_chemical_shift_table.pdf]

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [URL: https://www.organicdivision.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]

- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]

- Loffe, B. V., & Vitenberg, A. G. (1978). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 47(8), 723. [URL: https://iopscience.iop.org/article/10.1070/RC1978v047n08ABEH002280]

- Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF–H2O. [URL: https://www.rsc.

- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. [URL: https://www.researchgate.net/figure/H-and-13-C-NMR-chemical-shifts-of-5a_tbl1_320392683]

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum. Retrieved January 6, 2026, from [URL: https://www.chemicalbook.com/SpectrumEN_289-95-2_13CNMR.htm]

- SpectraBase. (n.d.). 5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/3LhW8g0X2yS]

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]

- ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved January 6, 2026, from [URL: https://www.researchgate.net/publication/281149454_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [URL: https://www.specac.com/en/learn/science/interpreting-infrared-spectra]

- CymitQuimica. (n.d.). 2-Chloro-4-ethoxy-5-methoxy-pyrimidine. Retrieved January 6, 2026, from [URL: https://www.cymitquimica.com/base/files/product_documents/F088623.pdf]

- TMP Chem. (2023, May 19). Infrared (IR) Spectroscopy 2: Interpreting IR Spectra. YouTube. [URL: https://www.youtube.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/]

Sources

- 1. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomphysics.net [uomphysics.net]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. article.sapub.org [article.sapub.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. ias.ac.in [ias.ac.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA provides a compelling rationale for its prevalence in therapeutic agents.[1][2] This inherent biocompatibility allows pyrimidine-based molecules to readily interact with a multitude of biological targets, including enzymes and receptors, making them a "privileged scaffold" in drug discovery.[3][4] Over the past six decades, this versatile framework has been the foundation for a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs, addressing a wide spectrum of diseases from cancer and viral infections to inflammatory disorders and cardiovascular conditions.[5][6][7]

This technical guide provides a comprehensive exploration of the pyrimidine scaffold in drug discovery, delving into its medicinal chemistry, synthetic methodologies, and diverse therapeutic applications. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource for professionals in the field.

The Medicinal Chemistry of Pyrimidine Derivatives: A Tale of Versatility and Specificity

The remarkable success of pyrimidine-based drugs stems from the scaffold's unique physicochemical properties and its amenability to chemical modification. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity.

The true power of the pyrimidine scaffold lies in the ability to strategically place various substituents around the ring, which profoundly influences the molecule's structure-activity relationship (SAR).[2] These modifications can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, transforming a potent but impractical molecule into a viable therapeutic candidate.

One of the most successful applications of pyrimidine scaffolds is in the development of kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been expertly designed to mimic the adenine core of ATP, the natural substrate for kinases, allowing them to competitively bind to the ATP-binding pocket and inhibit kinase activity.[4] This targeted approach has led to the development of highly effective and selective cancer therapies.

Synthetic Methodologies: Building the Pyrimidine Core

The construction of the pyrimidine ring and its subsequent derivatization are central to the development of new therapeutic agents. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[1][9]

Classical Synthesis: The Biginelli Reaction

A cornerstone of pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[10] This acid-catalyzed reaction provides a straightforward and efficient route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Modern Synthetic Approaches: Suzuki Coupling

For the synthesis of more complex and highly substituted pyrimidines, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[11] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki Coupling for Aryl-Substituted Pyrimidines

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrimidine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Therapeutic Applications: Pyrimidines in the Clinic

The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of FDA-approved drugs targeting numerous diseases.

Anticancer Agents

A significant number of pyrimidine-based drugs are used in oncology.[2][8] These can be broadly categorized into antimetabolites and kinase inhibitors.

-

Antimetabolites: These drugs, such as 5-Fluorouracil and its prodrug Capecitabine , structurally mimic endogenous pyrimidines and interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[8]

-

Kinase Inhibitors: This class of drugs has revolutionized cancer therapy. Pyrimidine-based kinase inhibitors, such as Imatinib (targeting BCR-ABL in chronic myeloid leukemia) and Gefitinib (targeting the Epidermal Growth Factor Receptor - EGFR - in lung cancer), have demonstrated remarkable efficacy.[12]

Table 1: Selected FDA-Approved Pyrimidine-Based Kinase Inhibitors

| Drug Name | Target Kinase(s) | Indication |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Palbociclib | CDK4/6 | Breast Cancer |

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[13][14] These drugs mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, thereby halting viral replication.

-

Anti-herpesvirus agents: Acyclovir and its prodrug Valacyclovir are widely used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[14]

-

Anti-HIV agents: Lamivudine and Zidovudine (AZT) are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[13][14]

-

Anti-hepatitis agents: Sofosbuvir , a nucleotide analog, is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase and is a critical component of modern HCV treatment regimens.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, leading to the development of numerous life-saving medications.[4] Its synthetic tractability and the ability to fine-tune its properties through chemical modification have made it a favored platform for medicinal chemists.[1] The future of pyrimidine-based drug discovery remains bright, with ongoing research focused on several key areas:

-

Novel Scaffolds and Architectures: The exploration of new fused pyrimidine systems and novel substitution patterns will continue to yield compounds with improved potency and selectivity.[12]

-

Targeted Therapies: The development of pyrimidine-based drugs that target specific protein-protein interactions or allosteric sites represents a promising avenue for overcoming drug resistance.

-

Green Chemistry: The implementation of more sustainable and environmentally friendly synthetic methods for pyrimidine synthesis is an increasingly important consideration.[8]

As our understanding of disease biology deepens, the versatile pyrimidine scaffold will undoubtedly continue to play a central role in the design and development of the next generation of innovative medicines.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Not specified.

-

New strategies for the synthesis of pyrimidine derivatives. (2008). Chemistry.[Link]

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.). ACS Publications.[Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate.[Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Not specified.[Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.[Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.[Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate.[Link]

-

Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. (2017). PMC.[Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). ResearchGate.[Link]

-

A review: Mechanism of action of antiviral drugs. (2021). PMC - PubMed Central.[Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). International Association for the Study of Pain (IASP).[Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.[Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.[Link]

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Not specified.

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate.[Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.[Link]

-

Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate.[Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). PMC - NIH.[Link]

-

Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (n.d.). OUCI.[Link]

-

Antiviral Drugs: Treatments for Flu & Other Common Viruses. (n.d.). Study.com.[Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Journal of the American Chemical Society.[Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.[Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed.[Link]

-

FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). ResearchGate.[Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.[Link]

Sources

- 1. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iasp-pain.org [iasp-pain.org]

- 8. ijsat.org [ijsat.org]

- 9. growingscience.com [growingscience.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Safe Handling of 2-Chloro-5-(4-methoxyphenyl)pyrimidine for Research and Development Professionals

Section 1: Compound Profile and Strategic Importance

2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) is a substituted pyrimidine derivative recognized for its role as a versatile heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motifs are integral to the synthesis of compounds targeting a range of biological pathways. As with many chlorinated heterocyclic intermediates, its reactivity, which is valuable synthetically, also necessitates a comprehensive and rigorous approach to laboratory safety.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. The protocols outlined herein are designed to empower researchers to mitigate risks, ensure regulatory compliance, and foster a culture of safety excellence. Adherence to these guidelines is critical not only for personal protection but for the integrity of the research environment.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, requiring specific and cautious handling.[2][3] The signal word for this compound is "Danger" due to its potential to cause serious eye damage.[1][3]

The causality behind this classification is its chemical nature; as a solid, fine dust can be easily aerosolized, leading to respiratory, dermal, and ocular exposure. The chlorinated pyrimidine ring contributes to its irritant and corrosive properties.

Table 1: GHS Classification for this compound

| Pictogram | GHS Class | Hazard Code | Hazard Statement |

| Serious Eye Damage/Corrosion | H318 | Causes serious eye damage.[1][3] | |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to minimizing exposure. For this compound, engineering controls are paramount, followed by stringent adherence to PPE protocols.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood .[4][5] This is non-negotiable. The fume hood's negative pressure environment contains aerosolized dust and vapors, preventing inhalation, which is a key risk due to the H335 classification (May cause respiratory irritation).[3][4] For processes involving this compound, a ventilated cabinet or glove box also provides an adequate level of protection.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment of the planned procedure.[7]

-

Eye and Face Protection: Due to the severe risk of serious eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] For tasks with a higher risk of splashing, such as transfer of the solid or preparation of solutions, a full-face shield worn over chemical splash goggles is required for maximum protection.[7][8]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Disposable sleeves can provide additional protection. For all handling procedures, wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][7] If there is a risk of significant contact, double-gloving is a prudent measure.[9]

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or engineering control failure, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7][10]

Section 4: Standard Operating Procedures for Handling and Storage

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

-

Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.

-

Transfers: When transferring the solid, minimize the drop height to prevent dust generation.

-

Housekeeping: After handling, decontaminate the spatula and work surface. Dispose of contaminated weighing paper and gloves as hazardous waste.

-

Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[11]

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12] A recommended storage temperature is 2-8°C.[1][3]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11] Never store corrosive solids above eye level.[4][5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill depends on its scale. All personnel involved in cleanup must be trained and wear the appropriate PPE as described in Section 3.

-

Alert & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.[15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the solid powder. Do not sweep with a dry broom, as this will aerosolize the dust.

-

Absorb & Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[16][17] Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

-

Decontaminate: Clean the spill area with a damp cloth or paper towel, followed by soap and water. All cleanup materials are considered hazardous waste.

-

Dispose: Package and label all contaminated materials, including PPE, for disposal according to institutional and local regulations.[15][17]

Fire-Fighting Measures

This material is a combustible solid.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct water jet, which could scatter the material.

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[14]

-

Hazardous Combustion Products: Thermal decomposition of chlorinated organic compounds can produce toxic and corrosive gases, including hydrogen chloride, oxides of nitrogen, and carbon monoxide.[18]

Section 6: Chemical Stability and Reactivity Profile

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature) and recommended storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous or exothermic reactions.

-

Hazardous Decomposition: As noted, combustion can release hazardous gases such as hydrogen chloride, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[18][19]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

-

Segregation: Do not mix this waste with other waste streams.

-

Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.[17]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal facility, in strict accordance with all federal, state, and local regulations.[20]

Section 8: Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and meticulous handling. Its primary risks—serious eye damage, respiratory and skin irritation, and oral toxicity—can be effectively managed through the consistent application of engineering controls, appropriate personal protective equipment, and robust standard operating procedures. By integrating the principles and protocols in this guide, research professionals can work with this compound safely and effectively, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

-

DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from DENIOS Inc. website. [Link]

-

CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from CoAction Specialty website. [Link]

-

A&A Pharmachem. (2023, October 1). What are the safety precautions when handling pharmaceutical intermediates?. Retrieved from A&A Pharmachem Blog. [Link]

-

Princeton University EHS. (n.d.). Corrosive Materials. Retrieved from Princeton University Environmental Health and Safety website. [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from OSHA Training School website. [Link]

-

Arctom Scientific. (n.d.). CAS NO. 27794-03-2 | this compound. Retrieved from Arctom Scientific website. [Link]

-

University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from University of Wollongong website. [Link]

-

UNC Charlotte EHS. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from UNC Charlotte Environmental Health and Safety website. [Link]

-

University of Toronto EHS. (n.d.). Chemical Spill Procedures. Retrieved from University of Toronto Environmental Health & Safety website. [Link]

-

Simplivia. (n.d.). Pharmacy Guide to Hazardous Drug Safety. Retrieved from Simplivia website. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Veterans Health Administration. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Retrieved from VHA Handbook 7701.03. [Link]

-

Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from Princeton University Environmental Health and Safety website. [Link]

-

University of Portsmouth. (n.d.). DEALING WITH CHEMICAL SPILLS AND EMERGENCY PREPAREDNESS. Retrieved from University of Portsmouth website. [Link]

-

American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]

-

Bhatt, P., et al. (2005). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Biotechnology, 25(4), 165-184. [Link]

-

Ladd Research. (2023, May 8). SAFETY DATA SHEET. Retrieved from Ladd Research website. [Link]

-

Duke University Safety Office. (2023, March 5). Safe Handling of Hazardous Drugs. Retrieved from Duke Safety website. [Link]

-

PRO•SOL. (n.d.). Safety Data Sheet 20-20-20. Retrieved from Greenbook.net. [Link]

-

El-Fantroussi, S. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Euro Chlor. [Link]

-

Lin, C., et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV. [Link]

-

Malisch, R., & Weber, R. (2020). Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. Emerging Contaminants, 6, 206-216. [Link]

-

Kośmider, J., & Głód, K. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 5. [Link]

Sources

- 1. 27794-03-2|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 27794-03-2 [amp.chemicalbook.com]

- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. simplivia.com [simplivia.com]

- 7. oshatrainingschool.com [oshatrainingschool.com]

- 8. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ashp.org [ashp.org]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]

- 13. chempoint.com [chempoint.com]

- 14. laddresearch.com [laddresearch.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. safety.charlotte.edu [safety.charlotte.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.greenbook.net [assets.greenbook.net]

- 20. shyzchem.com [shyzchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(4-methoxyphenyl)pyrimidine in Organic Solvents

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds.[1][2] Their prevalence in biologically active molecules, from natural products to synthetic drugs, makes them a focal point of intensive research.[3][4] 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) emerges as a particularly valuable intermediate.[5] Its structure, featuring a reactive chlorine atom ripe for nucleophilic substitution and a methoxyphenyl group influencing electronic properties and steric interactions, offers a versatile platform for synthesizing diverse and complex molecular architectures.[3]

The journey from a promising intermediate to a viable drug candidate is paved with critical physicochemical evaluations, chief among them being solubility.[6][7] Solubility is not merely a physical constant; it is a gatekeeper that dictates the feasibility of reaction conditions, purification strategies (like crystallization), formulation development, and ultimately, the bioavailability of a potential therapeutic agent.[7][8] A thorough understanding of how this compound behaves in various organic solvents is, therefore, indispensable for any researcher, scientist, or drug development professional working with this compound.

This guide provides a comprehensive technical overview of the solubility of this compound. We will move beyond simple data presentation to explore the underlying thermodynamic principles, detail robust experimental protocols for solubility determination, and offer field-proven insights into predicting and interpreting its solubility profile.

The Theoretical Framework: Why and How Dissolution Occurs

Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its solvated state within a solvent.[9] This equilibrium is governed by the Gibbs free energy of the system. The overall process can be conceptually broken down into two critical energy transactions, as described in a thermodynamic cycle.[10]

-

Crystal Lattice Energy (Sublimation): The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice. This is an endothermic process (requires energy).

-

Solvation Energy: The energy released when the individual solute molecules interact with the solvent molecules. This is an exothermic process (releases energy).

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic that stems from these interactions.[11] Polar solvents, capable of dipole-dipole interactions or hydrogen bonding, are more effective at solvating polar solutes. Non-polar solvents, which primarily interact through weaker van der Waals forces, are better suited for dissolving non-polar solutes.[11]

For this compound, its molecular structure—containing a polar pyrimidine ring with nitrogen atoms and a chlorine substituent, alongside a less polar methoxyphenyl group—suggests a nuanced solubility profile. It is neither extremely polar nor entirely non-polar, predicting moderate to good solubility in a range of solvents with intermediate polarity.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility must be determined under controlled conditions. The "shake-flask" method is the gold standard for this purpose, as it is designed to allow the system to reach a true thermodynamic equilibrium.[12] Below, we detail the complete workflow, from sample preparation to quantification using two distinct, self-validating analytical methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Core Protocol: The Shake-Flask Method for Achieving Equilibrium

The foundational step is the preparation of a saturated solution, where the concentration of the dissolved solute is at its maximum under a given set of conditions (i.e., solvent and temperature).[8][13]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains after equilibrium is reached.[12]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[12]

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for several hours to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid. Attach a syringe filter and dispense the clear, particle-free saturated solution into a clean, pre-weighed container for analysis.[14] This filtration step is critical to remove any undissolved microparticles that could otherwise lead to an overestimation of solubility.[14]

The following diagram illustrates this core experimental workflow.

Caption: Workflow for preparing a saturated solution for solubility analysis.

Quantification Method A: Gravimetric Analysis

This classic method is robust, requires minimal specialized equipment, and determines solubility by directly measuring the mass of the dissolved solid.[15]

Procedure:

-

Aliquot Transfer: Accurately transfer a known volume or mass of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.[13]

-

Solvent Evaporation: Place the dish in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent. Subsequently, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent until a constant weight is achieved.[8]

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute residue.

-

Calculation:

-

Mass of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Quantification Method B: UV-Vis Spectrophotometry

This instrumental method is highly sensitive and ideal for compounds with a chromophore, such as this compound, which absorbs light in the UV-visible range.[16] It relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.

Procedure:

-

Calibration Curve Construction:

-

Sample Measurement:

-

Take the filtered saturated solution and dilute it with a known factor using the same solvent, so its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample from its absorbance.[17]

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility.

-

The following diagram outlines the logic for choosing and executing a quantification method.

Caption: Decision workflow for solubility quantification methods.

Expected Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Expected Solubility (at 25 °C) | Rationale |

| Non-Polar | n-Hexane | 0.1 | Very Low | The molecule has significant polarity from the pyrimidine ring and heteroatoms, making it incompatible with purely non-polar solvents.[11] |

| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch limits high solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for moderately polar organic compounds, capable of dissolving the solute without strong hydrogen bonding interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is well-suited to solvate the compound. | |

| Acetone | 5.1 | High | The polar carbonyl group of acetone effectively solvates the polar regions of the pyrimidine ring. | |

| Acetonitrile (ACN) | 5.8 | Moderate | While polar, ACN is a relatively poor hydrogen bond acceptor, which may slightly limit its solvating power compared to THF or acetone. | |

| Dimethylformamide (DMF) | 6.4 | Very High | DMF is a highly polar aprotic solvent with strong solvating capabilities for a wide range of organic molecules. | |

| Polar Protic | Ethyl Acetate | 4.4 | Moderate to High | Good balance of polarity and ability to act as a hydrogen bond acceptor. |

| 2-Propanol (IPA) | 3.9 | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, but the energetic cost of disrupting the solvent's H-bond network can limit solubility. | |

| Ethanol | 4.3 | Moderate | Similar to IPA, provides a balance of polar and non-polar character. | |

| Methanol | 5.1 | Low to Moderate | Although polar, the strong hydrogen-bonding network of methanol is not easily disrupted by the solute, which has limited H-bond donating capability.[2] | |

| Water | 10.2 | Very Low | The compound's large, non-polar surface area and inability to effectively integrate into water's strong hydrogen-bonding network result in poor aqueous solubility.[6] |

Conclusion: A Guide for Practical Application

Understanding the solubility of this compound is fundamental to its effective use in research and development. This guide has provided a dual framework: the theoretical principles that govern solubility and the practical, step-by-step experimental methods required for its accurate determination. The shake-flask method, coupled with either gravimetric or UV-Vis analysis, offers a reliable system for generating high-quality, reproducible data. By applying these principles and protocols, researchers can make informed decisions regarding reaction solvent selection, purification strategies, and the initial stages of formulation, thereby accelerating the path from chemical intermediate to scientific breakthrough.

References

-

13 (n.d.). Retrieved from vertexaisearch.cloud.google.com.

-

15 (n.d.). Retrieved from solubilityofthings.com.

-

YouTube.

-

16 (n.d.). Retrieved from solubilityofthings.com.

-

11 (n.d.). Retrieved from Grossmont College.

-

18 (n.d.). Retrieved from faculty.ksu.edu.sa.

-

14 Pion Inc.

-

12 (n.d.). Lund University Publications.

-

19 (n.d.). Retrieved from Tidewater Community College.

-

University of Toronto.

-

10 (n.d.). PubMed Central.

-

7 Improved Pharma.

-

20 Roots Press.

-

17 ResearchGate.

-

3 (n.d.). Retrieved from LinkedIn.

-

9 (n.d.). PubMed Central.

-

21 (n.d.). Google Patents.

-

5 (n.d.). Santa Cruz Biotechnology.

-

22 YouTube.

-

1 MedCrave online.

-

4 (n.d.). PubMed Central.

-

23 MDPI.

-

2 (n.d.). Revue Roumaine de Chimie.

-

24 PubMed.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. nbinno.com [nbinno.com]

- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. rootspress.org [rootspress.org]

- 21. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

- 24. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxyphenyl Moiety: A Cornerstone in the Bioactivity of Pyrimidine Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Synergy of Pyrimidine and the Methoxyphenyl Group

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] In the realm of drug discovery, pyrimidine derivatives have been extensively explored and developed as potent therapeutic agents, particularly in oncology, where they function as kinase inhibitors, and in the treatment of inflammatory diseases and neurological disorders.[2][3][4][5][6][7]

A recurring and often pivotal structural feature in many highly active pyrimidine derivatives is the methoxyphenyl group. This seemingly simple substituent, a phenyl ring bearing one or more methoxy (-OCH3) groups, profoundly influences the molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This technical guide delves into the multifaceted role of the methoxyphenyl group in modulating the biological activity of pyrimidine derivatives, offering insights into its impact on structure-activity relationships (SAR), target binding, and overall drug-like properties.

The Structural and Electronic Influence of the Methoxyphenyl Group

The introduction of a methoxyphenyl group onto a pyrimidine scaffold imparts several key characteristics that can be rationally exploited in drug design.

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The net effect is typically electron-donating, which can influence the electron density of the pyrimidine ring and adjacent functionalities. This modulation of the electronic landscape can be critical for establishing specific interactions with biological targets.

Stereochemical and Conformational Impact: The position and number of methoxy groups on the phenyl ring dictate the overall shape and conformational flexibility of the molecule. For instance, the presence of a methoxy group at the ortho position can induce a twist in the phenyl ring relative to the pyrimidine core, which can be crucial for fitting into a specific binding pocket and achieving selectivity.